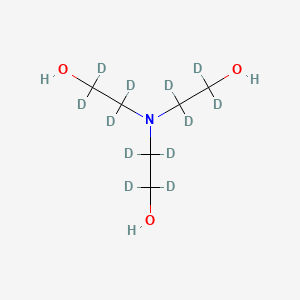

Triethanolamine-d12

描述

属性

分子式 |

C6H15NO3 |

|---|---|

分子量 |

161.26 g/mol |

IUPAC 名称 |

2-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-1,1,2,2-tetradeuterioethanol |

InChI |

InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 |

InChI 键 |

GSEJCLTVZPLZKY-LBTWDOQPSA-N |

手性 SMILES |

[2H]C([2H])(C([2H])([2H])O)N(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O |

规范 SMILES |

C(CO)N(CCO)CCO |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Triethanolamine-d12 is synthesized through the reaction of ethylene oxide with deuterated ammonia (ND3). The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:

Reacting ethylene oxide with deuterated ammonia: This step forms a mixture of ethanolamine-d4, diethanolamine-d8, and this compound.

Separation and purification: The mixture is then separated using distillation or other purification techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of deuterated ammonia ensures the incorporation of deuterium atoms, making the compound suitable for research applications.

化学反应分析

Acid-Base Reactions

TEA-d12 functions as a tertiary amine, reacting with acids to form deuterated ammonium salts. This property is critical in pH adjustment and buffer systems.

Example Reaction:

| Property | Value | Source |

|---|---|---|

| pKa (protonated) | ~7.74 (similar to TEA) | |

| Solubility | Miscible in polar solvents |

Deuterium substitution minimally alters equilibrium constants but may slow proton exchange kinetics due to isotopic mass effects .

CO₂ Absorption

In aqueous solutions, TEA-d12 absorbs CO₂ to form deuterated carbonate/bicarbonate salts, analogous to triethanolamine’s role in gas scrubbing:

| Parameter | Data | Source |

|---|---|---|

| Absorption Rate | Slightly reduced vs. TEA* | |

| Stability | Enhanced isotopic stability |

*Kinetic isotope effects (KIEs) may reduce reaction rates by 5–10% compared to non-deuterated TEA .

Metal Complexation

TEA-d12 acts as a polydentate ligand, forming stable complexes with transition metals like Cu(II) and Zn(II). These complexes are used in catalysis and materials science.

Example Complexation:

| Metal Ion | Stability Constant (log K) | Application | Source |

|---|---|---|---|

| Cu(II) | ~10.2 | Electroless plating | |

| Zn(II) | ~8.7 | Nanoparticle synthesis |

Deuterated complexes exhibit negligible structural differences but improved spectral resolution in NMR studies .

Isotopic Exchange Reactions

Though inherently stable, TEA-d12 can undergo H/D exchange under strongly acidic or basic conditions, relevant to synthetic deuterium labeling:

| Condition | Exchange Rate (k, s⁻¹) | Notes | Source |

|---|---|---|---|

| pH 1 (HCl/DCl) | Slow exchange at amine | ||

| pH 13 (NaOD) | Faster at alkoxide sites |

科学研究应用

Triethanolamine-d12 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

Industry: Used in the formulation of detergents and emulsifiers.

作用机制

Triethanolamine-d12 exerts its effects primarily through its ability to act as a surfactant and pH adjuster. As an amine, it can accept hydrogen ions, forming hydroxide ions and a conjugate acid. This property allows it to raise the pH of solutions. As a surfactant, it lowers the interfacial tension in mixtures, preventing separation of emulsions.

相似化合物的比较

Triethanolamine (TEA)

Molecular Formula: C₆H₁₅NO₃ Molecular Weight: 149.19 g/mol Key Properties:

Research Findings :

Triethanolamine-d12 (TEA-d12)

Molecular Formula: C₆D₁₂H₃NO₃ Molecular Weight: ~161.27 g/mol (estimated) Key Properties:

Research Findings :

- No direct structural data on TEA-d12 are available in the provided evidence. However, deuterated analogs of similar compounds (e.g., 1,4-diazabicyclo[2.2.2]octane-d12) show altered pharmacokinetics, suggesting TEA-d12 may exhibit similar behavior .

Triethanolamine Triacetate

Molecular Formula: C₁₂H₂₁NO₆ Molecular Weight: 275.30 g/mol Structure: Acetylated derivative of TEA, with all three hydroxyl groups replaced by acetate esters . Key Properties:

- Solubility : Likely less polar than TEA due to esterification.

- Applications: Potential use as a plasticizer or intermediate in organic synthesis.

Research Findings :

Triethanolamine Hydrochloride

Molecular Formula: C₆H₁₅NO₃·HCl Molecular Weight: 185.65 g/mol Key Properties:

Research Findings :

- Limited data on its deuterated form, but the hydrochloride salt’s reactivity differs from neutral TEA due to protonation of the amine group .

Comparative Data Table

Key Research Insights and Challenges

- Structural Studies : TEA and its derivatives lack comprehensive solid-state structural data, complicating direct comparisons with TEA-d12 .

- Metabolic Differences : Deuterium in TEA-d12 may reduce metabolic rates, a critical consideration in pharmacokinetic studies .

- Safety Considerations : While TEA-d12’s toxicity profile is presumed similar to TEA, its specialized use necessitates stringent handling protocols .

生物活性

Triethanolamine-d12 (TEA-d12), a deuterated form of triethanolamine, is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

Triethanolamine (TEA) is widely used in cosmetics and pharmaceuticals as an emulsifier and pH balancer. The deuterated variant, TEA-d12, is utilized in research to study biological processes due to its distinct isotopic labeling. The compound's molecular formula is C6H15N3O3, and it has a CAS number of 1469758-99-3.

Antimicrobial Properties

TEA-d12 exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined through broth microdilution assays.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

This table summarizes the antimicrobial effectiveness of TEA-d12 against selected bacterial strains, indicating that it possesses potent antibacterial properties.

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have been conducted to evaluate the safety profile of TEA-d12. The compound was tested against human liver cancer cells (HepG2) and breast cancer cells (MCF-7).

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 50 |

| MCF-7 | 40 |

The IC50 values indicate the concentration at which TEA-d12 inhibits cell growth by 50%. These results suggest moderate cytotoxicity, warranting further investigation into its therapeutic potential.

The biological activity of TEA-d12 can be attributed to several mechanisms:

- Membrane Disruption : TEA-d12 interacts with bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : It may inhibit key metabolic enzymes in pathogens, disrupting their growth and replication.

- Reactive Oxygen Species (ROS) Generation : TEA-d12 has been shown to induce oxidative stress in cancer cells, promoting apoptosis.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, TEA-d12 was tested against multi-drug resistant strains of bacteria. The results demonstrated that TEA-d12 not only inhibited bacterial growth but also reduced biofilm formation significantly compared to untreated controls.

Case Study 2: Cancer Cell Line Testing

In vitro studies on cancer cell lines revealed that TEA-d12 induced apoptosis through the mitochondrial pathway. Flow cytometry analysis showed an increase in Annexin V positive cells, indicating early apoptotic changes after treatment with TEA-d12.

常见问题

Q. What are the optimal methods for synthesizing Triethanolamine-d12 with high isotopic purity, and how can its deuteration efficiency be validated?

Methodological Answer: this compound synthesis typically involves catalytic deuteration of non-deuterated triethanolamine using deuterium oxide (D₂O) under controlled conditions. Key steps include:

- Deuteration Protocol : Use platinum or palladium catalysts to facilitate hydrogen-deuterium exchange in alcoholic solvents .

- Purification : Employ fractional distillation or column chromatography to isolate the deuterated compound.

- Validation : Confirm isotopic purity (>98%) via NMR spectroscopy (¹H and ¹³C) to assess residual proton signals and mass spectrometry (MS) for molecular ion patterns. Cross-reference with deuterium distribution data from isotopic standards .

Q. How should this compound be characterized in solvent systems to ensure stability for kinetic studies?

Methodological Answer:

- Solvent Compatibility Testing : Use dynamic light scattering (DLS) and UV-Vis spectroscopy to monitor aggregation or decomposition in polar (e.g., D₂O, deuterated DMSO) vs. non-polar solvents.

- Stability Metrics : Track pH-dependent degradation using HPLC with deuterated mobile phases. Include control experiments with non-deuterated triethanolamine to establish baseline stability profiles .

Advanced Research Questions

Q. How do isotopic effects of this compound influence reaction mechanisms in organocatalytic processes compared to its non-deuterated counterpart?

Methodological Answer:

- Kinetic Isotope Effect (KIE) Studies : Design parallel reactions using Triethanolamine and this compound as catalysts. Measure rate constants (k) via stopped-flow spectroscopy or time-resolved NMR.

- Computational Modeling : Use density functional theory (DFT) to simulate deuterium’s impact on transition states. Compare experimental KIE values (e.g., ) with theoretical predictions to resolve mechanistic pathways .

Q. What experimental strategies can resolve contradictions in reported deuterium distribution patterns for this compound across different synthetic batches?

Methodological Answer:

- Systematic Batch Analysis : Use high-resolution LC-MS/MS to map deuterium incorporation at each ethanolamine moiety. Apply multivariate statistical analysis (e.g., PCA) to identify batch-specific variability.

- Contradiction Framework : Adopt the PICO framework (Population: this compound; Intervention: synthesis parameters; Comparison: batch outcomes; Outcome: deuteration consistency) to isolate variables like catalyst aging or solvent purity .

Q. How can this compound be optimized as a stabilizing agent in deuterated lipid bilayer studies without perturbing membrane dynamics?

Methodological Answer:

- Biophysical Assays : Use neutron scattering to quantify deuterium’s impact on bilayer thickness and fluidity. Compare with protonated systems.

- Dose-Response Design : Perform a Design of Experiments (DoE) approach to test concentration ranges (0.1–5 mM) and assess stabilization efficacy via fluorescence anisotropy .

Data Interpretation & Reporting

Q. What criteria should guide the inclusion of this compound in analytical method validation for regulatory compliance?

Methodological Answer:

- ICH Guidelines : Follow ICH Q2(R1) for validation parameters (specificity, linearity, accuracy). Use deuterated internal standards to correct for matrix effects in LC-MS.

- Data Tables : Tabulate validation results (e.g., LOD = 0.01 ppm, LOQ = 0.03 ppm) with confidence intervals. Cross-validate with non-deuterated analogs to ensure method robustness .

Q. How should researchers address discrepancies between computational predictions and experimental data on this compound’s hydrogen-bonding capacity?

Methodological Answer:

- Controlled Variable Testing : Replicate simulations (e.g., molecular dynamics) with explicit solvent models (TIP4P/2005 for D₂O). Compare with experimental IR spectra (O-H/D stretching regions).

- Error Analysis : Quantify deviations using root-mean-square deviation (RMSD) and report systematic biases in force-field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。